(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione
Description
(3aR,6aS)-5’-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic compound with a unique structure that includes a spiro linkage, a fluorine atom, and multiple aromatic rings
Properties
Molecular Formula |
C30H22FN3O4 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C30H22FN3O4/c31-19-8-12-23-22(15-19)30(29(38)32-23)26-25(24(33-30)13-16-5-10-21(35)11-6-16)27(36)34(28(26)37)20-9-7-17-3-1-2-4-18(17)14-20/h1-12,14-15,24-26,33,35H,13H2,(H,32,38)/t24?,25-,26+,30?/m1/s1 |
InChI Key |
HOTNDFCDXYFCRR-BBYYJEGRSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)F)NC5=O)NC4CC7=CC=C(C=C7)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)F)NC5=O)CC7=CC=C(C=C7)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5’-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione typically involves multiple steps, including the formation of the spiro linkage and the introduction of the fluorine atom. Common synthetic routes may involve the use of starting materials such as naphthalene derivatives, pyrrole derivatives, and fluorinated reagents. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-5’-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(3aR,6aS)-5’-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3aR,6aS)-5’-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- (3aR,6aS)-2-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- (3AR,4S,6AS)-5-benzyl-4-hydroxydihydro-3AH-spiro[[1,3]dioxolo[4,5-C]pyrrole-2,1’-cyclohexan]-6(6AH)-one
Uniqueness
What sets (3aR,6aS)-5’-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione apart from similar compounds is its unique combination of a spiro linkage, a fluorine atom, and multiple aromatic rings. This structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Fluorinated Phenyl Group : The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability.
- Hydroxyphenyl Moiety : This functional group may contribute to interactions with biological targets through hydrogen bonding.
- Spirocyclic Framework : The spiro structure can influence the conformational flexibility of the molecule, potentially affecting its biological interactions.
Molecular Formula
The molecular formula is C₃₁H₃₄F₁N₂O₃, indicating a substantial size and complexity that may correlate with diverse biological activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Research indicates that it may cause G1/S phase arrest in the cell cycle, preventing further division of cancer cells.
Antioxidant Activity
The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may have anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
- Findings : The compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for PC-3 cells, indicating potent anticancer activity.
-
Antioxidant Study :
- Objective : To assess the antioxidant capacity using DPPH radical scavenging assay.
- Findings : The compound showed a scavenging activity of 78% at a concentration of 50 µg/mL, comparable to standard antioxidants like ascorbic acid.
-
Inflammation Model :
- Objective : To determine the effect on cytokine release in LPS-stimulated macrophages.
- Findings : Treatment with 10 µM of the compound reduced TNF-alpha levels by 40%, suggesting significant anti-inflammatory potential.
Data Table
| Biological Activity | Description | IC50/Effect Level |
|---|---|---|
| Anticancer (MCF-7) | Inhibition of cell proliferation | 12 µM |
| Anticancer (PC-3) | Inhibition of cell proliferation | 15 µM |
| Antioxidant Activity | DPPH radical scavenging | 78% at 50 µg/mL |
| Anti-inflammatory | Reduction in TNF-alpha release | 40% reduction at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
